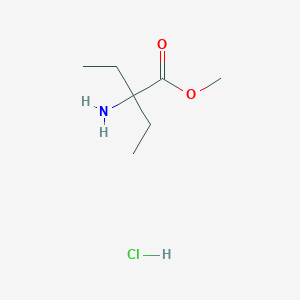

2-Amino-2-ethyl-butanoic acid methyl ester hydrochloride

Description

2-Amino-2-ethyl-butanoic acid methyl ester hydrochloride (CAS: 92398-54-4) is a hydrochloride salt of a branched-chain amino acid ester. Its molecular formula is C₇H₁₆ClNO₂, with a molecular weight of 181.66 g/mol and a purity typically exceeding 97% . The compound features a quaternary carbon center bearing an ethyl group, an amino group, and a methyl ester moiety. This structure confers unique physicochemical properties, making it relevant in pharmaceutical synthesis and biochemical research.

Properties

IUPAC Name |

methyl 2-amino-2-ethylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-4-7(8,5-2)6(9)10-3;/h4-5,8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIODDQGVQGOUQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92398-54-4 | |

| Record name | methyl 2-amino-2-ethylbutanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-Amino-2-ethyl-butanoic acid methyl ester hydrochloride, also known by its CAS number 92398-54-4, is a compound that has garnered attention in various fields of biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C6H13ClN2O2. It is characterized by the presence of an amino group, which contributes to its biological activity. The compound is typically synthesized through the esterification of the corresponding acid with methanol in the presence of hydrochloric acid.

The biological activity of this compound can be attributed to several mechanisms:

- Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter systems, particularly in enhancing the release of certain neurotransmitters such as glutamate, which may have implications for cognitive enhancement and neuroprotection.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially reducing oxidative stress in cells. This is significant in the context of neurodegenerative diseases where oxidative damage plays a critical role.

- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, offering potential therapeutic benefits in conditions characterized by chronic inflammation.

Biological Activity Data

Case Studies

Several studies have investigated the biological effects of this compound:

- Cognitive Enhancement : A study conducted on animal models demonstrated that administration of the compound led to improved memory retention and learning capabilities. The underlying mechanism was linked to increased synaptic plasticity associated with glutamate signaling.

- Neuroprotection : In vitro studies showed that this compound could protect neuronal cells from apoptosis induced by oxidative stress. The results indicated a significant reduction in cell death when treated with the compound compared to controls.

- Inflammatory Disorders : Clinical observations noted a reduction in symptoms among patients with chronic inflammatory conditions after treatment with formulations containing this compound, suggesting its potential as an adjunct therapy.

Research Findings

Research has highlighted various aspects of the biological activity of this compound:

- Synthesis and Stability : The compound is synthesized efficiently and exhibits good stability under physiological conditions, making it a suitable candidate for further development into therapeutic agents .

- Pharmacokinetics : Studies on absorption and metabolism indicate favorable pharmacokinetic properties, including good bioavailability and minimal first-pass metabolism, enhancing its potential as a drug candidate .

Scientific Research Applications

Biological Activities

1. Antioxidant Activity:

Research has indicated that 2-amino-2-ethyl-butanoic acid methyl ester hydrochloride exhibits significant antioxidant properties. It has been shown to reduce oxidative stress markers, which is crucial for preventing cellular damage associated with various diseases.

2. Anti-inflammatory Effects:

The compound has also demonstrated anti-inflammatory activities, making it a candidate for therapeutic applications in conditions characterized by inflammation. Its ability to modulate inflammatory pathways could provide benefits in treating chronic inflammatory diseases.

Therapeutic Applications

The potential therapeutic applications of this compound are vast, particularly in the following areas:

-

Neurological Disorders:

Studies suggest that compounds similar to this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. -

Metabolic Disorders:

The compound's role in modulating metabolic pathways could be beneficial in managing metabolic disorders like obesity and diabetes. Its effects on energy metabolism and fat oxidation are areas of active research.

Case Study 1: Antioxidant Efficacy

A study investigated the efficacy of this compound as an antioxidant in vitro. The results indicated a significant reduction in reactive oxygen species (ROS) levels when cells were treated with the compound compared to controls. This suggests its potential utility in formulations aimed at reducing oxidative stress in various clinical settings.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving animal models of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines. This finding supports its application as a therapeutic agent for inflammatory conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

The following table summarizes key structural analogs, focusing on variations in substituents, ester groups, and molecular properties:

Key Observations:

Branching and Steric Effects: The target compound’s ethyl substituent introduces greater steric hindrance compared to the methyl group in (R)-methyl 2-amino-2-methylbutanoate hydrochloride . This may influence reactivity in stereoselective syntheses. Ethyl 2-amino-2-ethylbutanoate hydrochloride shares the ethyl branch but features an ethyl ester group, increasing hydrophobicity compared to the methyl ester .

Ester Group Variations: Switching from methyl to ethyl esters (e.g., ethyl 2-amino-2-ethylbutanoate hydrochloride) increases molecular weight and may affect solubility in polar solvents .

Preparation Methods

Synthesis of the Amino Acid Precursor (2-Amino-2-ethyl-butanoic Acid)

The preparation typically begins with the synthesis or isolation of the amino acid precursor, 2-amino-2-ethyl-butanoic acid or its enantiomerically pure forms.

Enzymatic Resolution and Hydrolysis : One advanced method involves enzymatic selective hydrolysis of racemic N-protected 2-aminobutyric acid using L- or D-specific acylase enzymes to yield enantiomerically pure (S)-2-aminobutyric acid. For example, a suspension of N-benzoyl-2-aminobutyric acid is treated at 65°C with sodium hydroxide and acylase enzyme, followed by acidification and extraction to isolate the single enantiomer amino acid.

Chemical Synthesis via Hydrocarbon Precursors : Alternative chemical routes include hydroformylation or catalytic processes starting from olefinic hydrocarbons such as 2-ethyl-1-butene, followed by acid-catalyzed transformations under high pressure to form 2-ethyl-2-methylbutanoic acid derivatives, which can be further converted into amino acid analogs.

Halogenation of the Hydroxy Amino Acid Intermediate

A key step in the preparation involves converting a hydroxy-substituted amino acid intermediate into a halogenated derivative, which facilitates subsequent esterification.

- Bromination in Acidic Medium : S-2-amino-4-hydroxybutyrate hydrochloride is dissolved in a 30-33% hydrobromic acid/acetic acid solution and heated in a sealed autoclave at 65-80°C for 6-7 hours. This converts the hydroxy group into a bromide, producing S-2-amino-4-bromobutyric acid hydrobromide with yields around 90-92% and melting points of 182-185°C.

| Step | Reagents/Conditions | Product | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|---|---|

| Bromination | 30-33% HBr/AcOH, 65-80°C, 6-7 h, sealed | S-2-amino-4-bromobutyric acid hydrobromide | 90-92 | 182-185 | Sealed autoclave reaction |

Esterification to Form the Methyl Ester Hydrochloride

The brominated amino acid salt is then esterified to form the methyl ester hydrochloride.

- Methanol/Acetyl Chloride Esterification : Anhydrous methanol is cooled to 0°C, and acetyl chloride is added dropwise with stirring for 1 hour. Then the brominated amino acid hydrobromide salt is added and reacted at 25°C for 24 hours. After solvent removal by rotary evaporation and vacuum drying, the solid methyl ester hydrochloride is obtained with yields between 91-94%.

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Esterification | Anhydrous MeOH, acetyl chloride, 0°C to 25°C, 24 h | 2-amino-4-bromobutyric acid methyl ester hydrochloride | 91-94 | Rotary evaporation and vacuum drying |

Alternative Preparation via Direct Esterification of Amino Acid Hydrochloride

Another approach involves direct esterification of the amino acid hydrochloride salt:

- Thionyl Chloride in Methanol : (S)-2-aminobutyric acid hydrochloride is suspended in methanol cooled below 5°C, and thionyl chloride is added dropwise. The mixture is stirred at room temperature for 18 hours. Filtration and concentration yield methyl (S)-2-aminobutyrate hydrochloride as a white solid with high yield (e.g., 109 g from 90 g starting material).

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Direct Esterification | Methanol, thionyl chloride, <5°C to RT, 18 h | Methyl (S)-2-aminobutyrate hydrochloride | High (quantitative) | Filtration and concentration |

Conversion to Amide Derivatives (Optional)

Following ester formation, amidation can be performed by reaction with aqueous ammonia to form amino amide hydrochlorides, which may be relevant depending on the target compound's application.

Summary Table of Preparation Steps

| Step No. | Process Stage | Reagents/Conditions | Product/Intermediate | Yield (%) | Key Notes |

|---|---|---|---|---|---|

| 1 | Enzymatic hydrolysis | N-protected racemic amino acid, acylase enzyme, pH 8, 65°C, 19 h | (S)-2-aminobutyric acid | ~50% (example) | Enantiomeric purity via enzyme selectivity |

| 2 | Halogenation (bromination) | 30-33% HBr/AcOH, 65-80°C, sealed autoclave, 6-7 h | S-2-amino-4-bromobutyric acid hydrobromide | 90-92 | Key for activating for esterification |

| 3 | Esterification | Anhydrous MeOH, acetyl chloride, 0-25°C, 24 h | 2-amino-4-bromobutyric acid methyl ester hydrochloride | 91-94 | Methyl ester formation |

| 4 | Alternative esterification | Methanol, thionyl chloride, <5°C to RT, 18 h | Methyl (S)-2-aminobutyrate hydrochloride | High | Direct esterification of amino acid salt |

| 5 | Amidation (optional) | Aqueous ammonia, 5°C, 18 h | Amino amide hydrochloride | High | Conversion to amide derivatives |

Detailed Research Findings and Notes

The use of hydrobromic acid/acetic acid mixtures in sealed autoclaves is critical for efficient conversion of hydroxy groups to bromides, providing high yields and purity of brominated intermediates.

Esterification using acetyl chloride in methanol at low temperatures allows for smooth conversion to methyl esters without racemization or decomposition, maintaining stereochemical integrity.

Enzymatic resolution methods provide a green and selective approach to obtain enantiomerically pure amino acids, which are crucial for pharmaceutical and biochemical applications.

The alternative direct esterification with thionyl chloride in methanol is a classical method for preparing amino acid methyl esters hydrochlorides, widely used due to its simplicity and efficiency.

The preparation routes emphasize control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Amino-2-ethyl-butanoic acid methyl ester hydrochloride, and how is the reaction progress monitored?

- Methodology : A typical synthesis involves acid-catalyzed esterification followed by hydrochlorination. For example, HCl in dioxane can be added to a precursor (e.g., methyl ester of a protected amino acid) under stirring at room temperature, followed by reduced-pressure concentration to isolate the hydrochloride salt .

- Monitoring : Reaction progress is tracked via TLC or NMR. Post-synthesis, H-NMR (e.g., DMSO-: δ 9.00 brs for NH, 3.79 s for OCH) confirms structural integrity and purity .

Q. What analytical techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Techniques : H/C-NMR, mass spectrometry (ESI-MS), and FT-IR.

- Key Markers :

- NMR : Methyl ester protons (δ ~3.7–3.8 ppm), ammonium protons (δ ~8.5–9.0 ppm), and ethyl/tert-butyl groups (δ ~1.0–1.5 ppm) .

- MS : Molecular ion peaks matching the molecular formula (e.g., [M+H] for CHClNO expected at m/z ~218).

Q. How can researchers purify this compound, and what solvents are optimal for recrystallization?

- Purification : Column chromatography (silica gel, eluent: CHCl/MeOH gradients) or recrystallization from ethanol/ethyl acetate mixtures.

- Solvent Selection : Ethanol or methanol-water systems are preferred due to the compound’s high solubility in polar solvents and low solubility in non-polar media .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent choice, HCl stoichiometry) impact the yield and purity of the hydrochloride salt?

- Optimization Strategies :

- Solvent : Dioxane or THF enhances HCl solubility and minimizes side reactions (e.g., ester hydrolysis) .

- HCl Stoichiometry : Excess HCl (1.5–2 eq) ensures complete salt formation but may require post-reaction neutralization to avoid decomposition.

Q. What are the stability challenges of this compound under varying pH and temperature conditions, and how can degradation be mitigated?

- Stability Profile :

- pH Sensitivity : Degrades rapidly in alkaline conditions (pH >8) via ester hydrolysis. Stable in acidic buffers (pH 2–6) for >48 hours .

- Temperature : Store at 2–8°C; prolonged exposure to >25°C leads to discoloration and impurity formation (HPLC monitoring recommended).

- Mitigation : Lyophilization for long-term storage and use of inert atmospheres during synthesis .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) reported across literature sources?

- Approach :

Cross-reference solvent-specific NMR databases (e.g., DMSO- vs. CDCl).

Validate using 2D NMR (HSQC, HMBC) to assign ambiguous proton environments.

Compare with structurally analogous compounds (e.g., methyl 2-amino-2-methylbutanoate hydrochloride) to identify consistent spectral trends .

Q. What role does this compound play in synthesizing pharmacologically active intermediates, and what reaction mechanisms are involved?

- Applications : Serves as a chiral building block for β-amino ester derivatives in anticonvulsant or antitumor agents.

- Mechanistic Insight : The ethyl group enhances steric hindrance, directing regioselective alkylation or acylation at the amino moiety. Example: Coupling with 2,3-difluorophenyl aldehyde forms Schiff base intermediates for further functionalization .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.